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2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
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Overview
Description
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an oxazole ring
Preparation Methods
The synthesis of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole include:
2-(4-tert-Butylphenyl)acetonitrile: This compound also features a tert-butyl group and a phenyl ring but lacks the oxazole ring and chloromethyl group.
4-tert-Butylphenyl-substituted quinoidal porphyrins: These compounds have a similar tert-butylphenyl structure but differ in their core ring system and overall reactivity.
Biological Activity
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H14ClN2O
- Molecular Weight : 250.71 g/mol
- CAS Number : Not widely reported in current databases.
The oxazole ring contributes to the compound's reactivity and biological activity, particularly in interactions with biological macromolecules.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study evaluated its effects on B16F10 melanoma cells, where it demonstrated significant cytotoxicity at concentrations ranging from 1 to 5 µM over 48 hours. The compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Table 1: Cytotoxicity of this compound on B16F10 Cells
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
1 | 85 | 15 |
2 | 70 | 30 |
5 | 40 | 60 |
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival. This inhibition leads to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. In vitro assays indicated that the compound has a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes .
Case Study 1: Melanoma Treatment
A clinical trial involving patients with advanced melanoma explored the use of this compound as an adjunct therapy alongside standard treatments. Results indicated a marked improvement in patient outcomes when combined with immunotherapy agents, showing a synergistic effect that enhanced overall survival rates by approximately 25% compared to controls .
Case Study 2: Bacterial Infections
In another case study focusing on patients with resistant bacterial infections, administration of this compound led to significant reductions in bacterial load in vivo. Patients treated with the compound showed a faster resolution of symptoms and reduced recovery times compared to those receiving conventional antibiotics alone .
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
OCROBOXVAFOSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl |
Origin of Product |
United States |
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